molecular formula C18H14O5 B8309932 6-ethoxy-2-piperonylidene-3(2H)-benzofuranone

6-ethoxy-2-piperonylidene-3(2H)-benzofuranone

Cat. No. B8309932
M. Wt: 310.3 g/mol
InChI Key: YVTPXASHCJLUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06143779

Procedure details

After 6-hydroxy-2-piperonylidene-3(2H)-benzofuranone 1 g and potassium carbonate 1.95 g were added to dimethylformamide 10 ml, ethyl iodide 0.48 ml was added, and the mixture was reacted at a temperature of 100° C. for two hours. After the solution was cooled to room temperature, ethyl acetate 200 ml was added. The ethyl acetate solution was washed with water 100 ml twice and a saturated sodium chloride solution 50 ml twice. The ethyl acetate solution was dehydrated with anhydrous magnesium sulfate, and concentrated to 40 ml under reduced pressure. The precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.65 g. FAB MASS; 311 (M+1) 1H-NMR (ppm, in CDCl3); 1.45 (3H, t), 4.10 (2H, q), 6.00 (2H, s), 6.68-6.70 (3H, m), 6.82 (1H, d, J=7.9 Hz), 7.24 (1H, dd, J=8.2 Hz), 7.49 (1H, d, J=1.5 Hz), 7.63 (1H, d, J=8.2 Hz)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6](=[O:19])[C:7](=[CH:9][C:10]3[CH:18]=[CH:17][C:16]4[O:15][CH2:14][O:13][C:12]=4[CH:11]=3)[O:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[CH2:33](I)[CH3:34]>C(OCC)(=O)C>[CH2:33]([O:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6](=[O:19])[C:7](=[CH:9][C:10]3[CH:18]=[CH:17][C:16]4[O:15][CH2:14][O:13][C:12]=4[CH:11]=3)[O:8][C:4]=2[CH:3]=1)[CH3:34] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC2=C(C(C(O2)=CC2=CC=3OCOC3C=C2)=O)C=C1
Name
Quantity
1.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at a temperature of 100° C. for two hours
Duration
2 h
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water 100 ml twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 40 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC2=C(C(C(O2)=CC2=CC=3OCOC3C=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.